molecular formula C16H14BrNO4 B2486960 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid CAS No. 301693-79-8

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid

Cat. No.: B2486960
CAS No.: 301693-79-8
M. Wt: 364.195
InChI Key: PGLZNEUYNMYWJS-UHFFFAOYSA-N
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Description

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid is an organic compound with the molecular formula C16H14BrNO4 It is a derivative of benzoic acid and contains a bromine atom, a methyl group, and a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the amidation of this intermediate with 2-aminobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Chlorophenoxy)acetamido)benzoic acid
  • 2-(2-(2-Fluorophenoxy)acetamido)benzoic acid
  • 2-(2-(2-Iodophenoxy)acetamido)benzoic acid

Uniqueness

2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where bromine’s reactivity and interactions are advantageous .

Properties

IUPAC Name

2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-10-6-7-14(12(17)8-10)22-9-15(19)18-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLZNEUYNMYWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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